2-[(4-Chlorophenyl)-(3-methyl-5-oxo-1,4-dihydropyrazol-4-yl)methyl]propanedinitrile
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Overview
Description
2-[(4-Chlorophenyl)-(3-methyl-5-oxo-1,4-dihydropyrazol-4-yl)methyl]propanedinitrile is a complex organic compound with a unique structure that includes a chlorophenyl group, a dihydropyrazolyl group, and a propanedinitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Chlorophenyl)-(3-methyl-5-oxo-1,4-dihydropyrazol-4-yl)methyl]propanedinitrile typically involves multiple stepsThe final step involves the addition of the propanedinitrile moiety under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-[(4-Chlorophenyl)-(3-methyl-5-oxo-1,4-dihydropyrazol-4-yl)methyl]propanedinitrile can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to alter the oxidation state of the compound.
Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a compound with additional oxygen-containing functional groups, while reduction may produce a more saturated derivative .
Scientific Research Applications
2-[(4-Chlorophenyl)-(3-methyl-5-oxo-1,4-dihydropyrazol-4-yl)methyl]propanedinitrile has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It may be studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It can be used in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of 2-[(4-Chlorophenyl)-(3-methyl-5-oxo-1,4-dihydropyrazol-4-yl)methyl]propanedinitrile involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The specific pathways involved depend on the compound’s structure and the nature of its interactions with the targets .
Comparison with Similar Compounds
Similar Compounds
- 2-[(4-Chlorophenyl)methylidene]propanedinitrile
- Propanedinitrile, 2-[(4-chlorophenyl)methyl]-
Uniqueness
2-[(4-Chlorophenyl)-(3-methyl-5-oxo-1,4-dihydropyrazol-4-yl)methyl]propanedinitrile is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
89607-56-7 |
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Molecular Formula |
C14H11ClN4O |
Molecular Weight |
286.71 g/mol |
IUPAC Name |
2-[(4-chlorophenyl)-(3-methyl-5-oxo-1,4-dihydropyrazol-4-yl)methyl]propanedinitrile |
InChI |
InChI=1S/C14H11ClN4O/c1-8-12(14(20)19-18-8)13(10(6-16)7-17)9-2-4-11(15)5-3-9/h2-5,10,12-13H,1H3,(H,19,20) |
InChI Key |
FTHLGEWJETWHOJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NNC(=O)C1C(C2=CC=C(C=C2)Cl)C(C#N)C#N |
solubility |
6.2 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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